2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a versatile chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.34 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors by binding to their active sites. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the aldehyde group can participate in Schiff base formation with amines, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylic acid
- 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-methanol
Uniqueness: 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and selectivity. The presence of both the mercapto and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2OS |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-9-10(5-6-12(16)13-9)11-4-2-3-7-14(11)8-15/h5-6,8,11H,2-4,7H2,1H3,(H,13,16) |
InChI Key |
MEHUXAPSRYGPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)C2CCCCN2C=O |
Origin of Product |
United States |
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